molecular formula C18H21N3O3 B6081501 N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide

N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide

Cat. No.: B6081501
M. Wt: 327.4 g/mol
InChI Key: FBNFORURTIUHBF-XDHOZWIPSA-N
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Description

N'-[4-(Diethylamino)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide (abbreviated as CBU-93) is a Schiff base synthesized via the condensation of salicyloyl hydrazide and 4-(diethylamino)salicylaldehyde in glacial acetic acid at room temperature . This compound is characterized by a hydrazone backbone (-NH-N=C-) and two phenolic -OH groups, with a diethylamino (-N(CH₂CH₃)₂) substituent at the 4-position of the benzylidene moiety. Its planar structure and electron-rich donor sites (O, N) enable coordination with metal ions, making it relevant for chemosensing and coordination chemistry applications. CBU-93 is commercially available and has been studied for its structural and functional versatility .

Properties

IUPAC Name

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-3-21(4-2)14-10-9-13(17(23)11-14)12-19-20-18(24)15-7-5-6-8-16(15)22/h5-12,22-23H,3-4H2,1-2H3,(H,20,24)/b19-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNFORURTIUHBF-XDHOZWIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC=CC=C2O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimized Procedure

A lab-made microwave reactor (180–360 W) is used to irradiate a mixture of 4-diethylaminosalicylaldehyde (1.0 mmol) and 2-hydroxybenzohydrazide (1.0 mmol) in water or ethanol (3–5 mL) for 3–8 minutes. The product precipitates upon cooling and is filtered, yielding 82–89% pure compound. This method eliminates prolonged reflux and reduces solvent consumption by 70% compared to traditional approaches.

Advantages Over Conventional Methods

  • Time Efficiency : Reactions complete in ≤10 minutes vs. 1 hour for reflux.

  • Solvent Sustainability : Water replaces methanol, aligning with green chemistry principles.

  • Yield Enhancement : Reduced side reactions improve yields to 85–90%.

Solvent-Free Molten State Synthesis

A patented method employs solvent-free conditions to minimize environmental impact and simplify purification.

Synthesis Protocol

3-N,N-Diethylaminophenol (1.0 mmol) and phthalic anhydride (1.0 mmol) are heated to 150–160°C until molten, forming 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid intermediate. Subsequent condensation with hydrazine hydrate under microwave irradiation (5–10 minutes) yields the target compound. The final product is isolated via pH adjustment (pH 3–6) and recrystallization, achieving 75–80% yield.

Key Benefits

  • Zero Solvent Use : Eliminates toxic methanol or toluene.

  • Energy Efficiency : Molten-state reactions require lower activation energy.

Comparative Analysis of Preparation Methods

Parameter Reflux Condensation Microwave Synthesis Molten State
Reaction Time1 hour3–8 minutes10–15 minutes
Yield89%85–90%75–80%
SolventMethanolWater/EthanolNone
Environmental ImpactModerateLowVery Low
Equipment ComplexityStandardSpecializedModerate

Microwave synthesis excels in speed and sustainability, whereas molten-state methods prioritize solvent-free conditions. Conventional reflux remains valuable for high yields and crystallinity.

Characterization and Analytical Techniques

Spectroscopic Validation

  • IR Spectroscopy : Confirms imine (ν(C=N)\nu(\text{C=N})), carbonyl (ν(C=O)\nu(\text{C=O})), and hydroxyl (ν(OH)\nu(\text{OH})) groups.

  • 1H^1\text{H} NMR : Peaks at δ=1.14ppm\delta = 1.14 \, \text{ppm} (diethyl –CH3_3), δ=6.32ppm\delta = 6.32 \, \text{ppm} (aromatic H), and δ=11.17ppm\delta = 11.17 \, \text{ppm} (phenolic –OH).

X-Ray Diffraction

Monoclinic crystal packing (space group P21P2_1) with intermolecular hydrogen bonds stabilizes the lattice.

Elemental Analysis

Matches calculated C, H, N values within 0.2% error .

Chemical Reactions Analysis

Types of Reactions

N’-[4-(diethylamino)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding quinone derivatives.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Alkylated derivatives at the diethylamino group.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide exhibit notable antimicrobial properties. Studies show that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. For instance, a study highlighted the effectiveness of similar hydrazone compounds against resistant strains of bacteria, showcasing their potential in treating infections caused by multidrug-resistant pathogens .

Anticancer Properties
Several studies have investigated the anticancer potential of hydrazone derivatives, including this compound. These compounds have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, research indicated that certain hydrazone derivatives could effectively induce apoptosis in human cancer cell lines, suggesting a valuable avenue for cancer treatment .

Material Science

Synthesis of Novel Polymers
this compound has been utilized in synthesizing novel polymeric materials. Its unique functional groups allow for the creation of polymers with specific properties, such as enhanced thermal stability and mechanical strength. The compound's ability to form hydrogen bonds contributes to the structural integrity of these materials, making them suitable for various applications in coatings and composites .

Fluorescent Materials
The compound has also been explored for its potential use in fluorescent materials. Due to its conjugated system, it can exhibit fluorescence under UV light, which is valuable in developing sensors and imaging agents. Studies have shown that modifications to the compound can enhance its luminescent properties, paving the way for applications in bioimaging and environmental monitoring .

Analytical Chemistry

Reagents for Analytical Techniques
this compound serves as a reagent in various analytical techniques, including spectrophotometry and chromatography. Its ability to form stable complexes with metal ions makes it useful in detecting trace metals in environmental samples. Research has demonstrated its efficacy in determining heavy metal concentrations in water samples, highlighting its role as a reliable analytical tool .

Chromatographic Applications
In chromatography, this compound can be used as a stationary phase or modifier due to its chemical properties. Its interaction with different analytes can enhance separation efficiency, making it beneficial for analyzing complex mixtures in pharmaceutical and environmental studies .

Summary Table of Applications

Application Area Specific Use Reference
Medicinal ChemistryAntimicrobial agents
Anticancer properties
Material ScienceSynthesis of novel polymers
Fluorescent materials
Analytical ChemistryReagents for spectrophotometry
Chromatographic applications

Mechanism of Action

The mechanism of action of N’-[4-(diethylamino)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide involves its ability to form stable complexes with metal ions. The diethylamino and hydroxy groups play a crucial role in coordinating with metal ions, making it an effective chelating agent. This property is particularly useful in the detection and quantification of metal ions in various samples .

Comparison with Similar Compounds

(a) N'-(4-(Diethylamino)-2-Hydroxybenzylidene) Isonicotinohydrazide (S1)

  • Synthesis: Derived from isonicotinohydrazide and 4-(diethylamino)-2-hydroxybenzaldehyde .
  • Function : Acts as a chemosensor for Ni(II) ions with a limit of detection (LOD) of 375 nM and binding constants (Kb) of 22,769 M⁻¹ and 22,134 M⁻¹ .
  • Comparison: While CBU-93 shares the diethylamino-hydroxybenzylidene motif, S1 incorporates a pyridine ring (isonicotinoyl group), enhancing its π-conjugation and metal-binding selectivity. CBU-93’s salicyloyl group may offer stronger chelation due to dual phenolic -OH groups, but S1 exhibits higher sensitivity for Ni(II) .

(b) 3-Chloro-N'-(2-Hydroxy-4-Pentadecylbenzylidene)benzothiophene-2-Carbohydrazide

  • Structure : Features a benzothiophene-carbohydrazide core with a long pentadecyl chain .
  • Application: Primarily studied for its synthetic novelty and structural confirmation via NMR and mass spectrometry. Unlike CBU-93, its hydrophobic chain reduces solubility in polar solvents, limiting aqueous applications .

(a) (E)-N'-Benzylidene-Benzohydrazide Analogues

  • Antimicrobial Activity : Compounds such as 3a-o exhibit structural similarities to isoniazid (INH) and nifuroxazide, showing moderate to strong activity against E. coli and S. aureus .
  • Cytotoxicity : Derivatives with electron-withdrawing groups (e.g., nitro) demonstrate enhanced cytotoxicity in cancer cell lines compared to CBU-93, which lacks such modifications .

(b) Benzimidazole-Derived Schiff Bases

  • Example: (E)-2-((4-(Diethylamino)-2-hydroxybenzylidene)amino)-1-phenyl-1H-benzo[d]imidazole-6-carbonitrile (Compound 41) .
  • Activity : Exhibits 66% yield and superior antioxidant properties (IC₅₀ = 12 µM in DPPH assays) compared to CBU-93, likely due to the benzimidazole moiety’s redox activity .

Antioxidant and Radical-Scavenging Properties

A DFT study evaluated six hydrazones, including N'-(4-(Diethylamino)-2-Hydroxybenzylidene)-3,5-Dinitrobenzohydrazide (Compound 2), which showed a low bond dissociation enthalpy (BDE = 67.5 kcal/mol) for the phenolic -OH group, indicating potent HOO˙ radical scavenging . CBU-93 lacks nitro groups, which in Compound 2 enhance electron withdrawal and stabilize radical intermediates. This suggests CBU-93 may have milder antioxidant activity .

Coordination Chemistry and Metal Complexes

(a) Heterocyclic Schiff Base Ligand (4-Oxopiperidine Derivative)

  • Structure: Combines a 4-oxopiperidine carbohydrazide with the diethylamino-hydroxybenzylidene group .
  • Properties: Forms stable complexes with Co(II), Ni(II), and Cu(II), displaying fluorescence quenching upon metal binding.

(b) Zinc(II) Coordination Polymers

  • Example: A Zn(II) polymer with a related Schiff base showed 3D framework stability up to 300°C .

Key Data Tables

Table 1: Chemosensing Performance Comparison

Compound Target Ion LOD (nM) Binding Constant (Kb, M⁻¹) Selectivity Over Interfering Ions Reference
CBU-93 Not reported - - -
S1 (Isonicotinohydrazide) Ni(II) 375 22,769 High (Cu²⁺, Zn²⁺, Cd²⁺)
Pyrene-based sensor Ni²⁺ 82 4.3 × 10⁴ Moderate (Co²⁺, Fe³⁺)

Biological Activity

N'-[4-(Diethylamino)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide, also known by its CAS number 316130-82-2, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and biological effects, supported by relevant case studies and research findings.

  • Molecular Formula : C₁₈H₂₁N₃O₃
  • Molecular Weight : 315.38 g/mol
  • CAS Number : 316130-82-2

The compound is characterized by the presence of hydroxyl and hydrazide functional groups, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-diethylamino-2-hydroxybenzaldehyde and 2-hydroxybenzohydrazide. This reaction is conducted in methanol under reflux conditions, yielding a product that forms crystals upon evaporation of the solvent.

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. A study conducted on human cancer cell lines showed that the compound inhibited cell proliferation in a dose-dependent manner.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa15.5
MCF-712.3
A54918.0

The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis and the inhibition of angiogenesis. Studies suggest that the compound may activate caspase pathways, leading to programmed cell death in malignant cells.

Antioxidant Activity

In addition to its anticancer properties, this compound has shown promising antioxidant activity. The ability to scavenge free radicals contributes to its potential therapeutic applications in preventing oxidative stress-related diseases.

Case Studies

  • Study on Anticancer Effects :
    A recent investigation focused on the effects of this compound on breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability with an IC50 value of 12.3 µM, suggesting a potent anticancer effect ( ).
  • Antioxidant Evaluation :
    Another study evaluated the antioxidant potential of the compound using DPPH radical scavenging assays. The results indicated a strong scavenging activity, comparable to standard antioxidants like ascorbic acid ( ).

Q & A

Basic: What are the standard synthetic routes for preparing N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide?

Methodological Answer:
The compound is synthesized via a condensation reaction between salicyloyl hydrazide and 4-(diethylamino)salicylaldehyde in glacial acetic acid under ambient conditions. The product precipitates quantitatively and is isolated via filtration . Key steps include:

Reagent Preparation : Equimolar ratios of the precursors.

Solvent Choice : Glacial acetic acid facilitates Schiff base formation.

Purification : Recrystallization in methanol ensures purity.
Validation : FT-IR and NMR confirm the hydrazone bond (C=N) and phenolic -OH groups .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR : Identifies key functional groups (e.g., C=N stretch at ~1600 cm⁻¹, phenolic -OH at ~3400 cm⁻¹) .
  • 1H/13C NMR : Assigns protons (e.g., azomethine proton at δ 9.60 ppm) and carbons (e.g., carbonyl carbons at δ 160–180 ppm) .
  • Elemental Analysis : Validates stoichiometry (C, H, N within ±0.4% of theoretical values) .
  • HR-MS : Confirms molecular ion peaks (e.g., M⁺ at 333.34 m/z) .

Advanced: How can researchers design experiments to study its coordination behavior with transition metals?

Methodological Answer:

Ligand-to-Metal Ratio : Use a 1:1 molar ratio in ethanol/DMSO.

Metal Salts : Transition metal chlorides (e.g., FeCl₃, CuCl₂) yield mononuclear complexes .

Characterization :

  • Molar Conductivity : Low values (6–26 Ω⁻¹cm²mol⁻¹) indicate non-electrolytic complexes with chloride in the coordination sphere .
  • Magnetic Susceptibility : Determines geometry (e.g., octahedral for Fe(III), tetrahedral for Zn(II)) .

Application : Test antimicrobial activity via zone-of-inhibition assays against E. coli or S. aureus .

Advanced: How can data contradictions in antimicrobial activity be resolved?

Methodological Answer:
Discrepancies arise from:

Strain Variability : Use standardized strains (e.g., ATCC/NCTC) and consistent inoculum sizes .

Solubility Limitations : Ensure complexes are dissolved in DMSO (<1% v/v) to avoid solvent toxicity .

Control Experiments : Compare ligand vs. metal complexes; e.g., [Cu(HL)Cl(H₂O)₂] shows higher activity than free ligand due to increased lipophilicity .

Advanced: What computational methods validate its chemosensing properties?

Methodological Answer:

DFT Calculations : Optimize geometry and calculate binding energy for metal complexes (e.g., Ni²⁺ detection via charge transfer transitions) .

Benesi-Hildebrand Analysis : Determine binding constants (Kb ~22,000 M⁻¹) using UV-vis titration data .

Job’s Plot : Confirm 1:1 stoichiometry between the ligand and target ion .

Basic: How is the compound applied in environmental monitoring?

Methodological Answer:
As a chemosensor for Ni²⁺:

Sample Preparation : Dissolve in methanol/water (60:40 v/v) at 2.5 × 10⁻⁵ M .

Detection : Monitor fluorescence quenching at λₑₓ = 365 nm; LOD = 375 nM .

Real-World Validation : Test spiked water samples (e.g., river, industrial) with recovery rates >95% .

Advanced: How do thermodynamic studies inform its stability?

Methodological Answer:

Thermogravimetric Analysis (TGA) : Decomposition steps (e.g., ligand loss at 200–300°C, metal oxide formation >400°C) .

Kinetic Parameters : Use Coats-Redfern method to calculate activation energy (Eₐ) and entropy (ΔS), confirming thermal stability .

Advanced: What fluorescence properties make it suitable for photochemical applications?

Methodological Answer:

  • Emission Spectra : Strong fluorescence at λₑₘ = 450–500 nm (quantum yield Φ > 0.5) due to extended π-conjugation .
  • Applications :
    • Metal Sensing : Fluorescence quenching upon Ni²⁺ binding .
    • Bioimaging : Mitochondrial targeting in cancer cells (e.g., HT-29) .

Basic: How are synthetic byproducts or isomers minimized during preparation?

Methodological Answer:

Reaction Control : Maintain pH < 3 using glacial acetic acid to favor Schiff base formation over side reactions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted precursors .

Advanced: How does ligand tautomerism (keto-enol) affect metal coordination?

Methodological Answer:

  • Keto Form : Coordinates as monobasic tridentate (ONO donors) with Mn(II)/Co(II) .
  • Enol Form : Acts as dibasic tridentate with Cr(III)/Fe(III), enhancing complex stability .
  • Validation : IR spectra show shifts in ν(C=O) and ν(N–N) upon tautomerism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide
Reactant of Route 2
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N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide

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